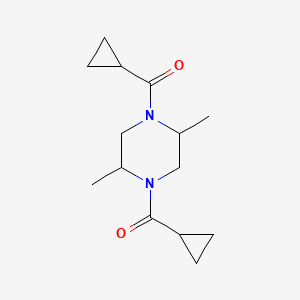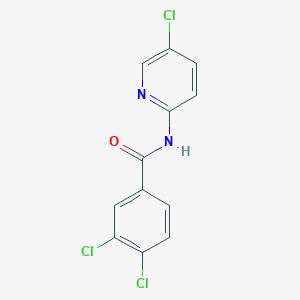![molecular formula C17H18BrN5O2S B10975450 4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10975450.png)
4-Bromo-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features an intricate structure, combining various heterocyclic moieties. Let’s break it down:
- The benzothieno[2,3-D]pyrimidine core is fused with a tetrahydro ring system.
- The pyrazole ring is attached to the benzothieno[2,3-D]pyrimidine scaffold.
- The 4-bromo group and the 1-methyl-1H-pyrazole-5-carboxamide side chain complete the structure.
- Such complex molecules often exhibit diverse biological activities, making them intriguing subjects for research.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactivity : Due to its heterocyclic nature, this compound may undergo various reactions:
- Oxidation : Oxidative transformations could modify the pyrimidine or pyrazole rings.
- Reduction : Reduction of functional groups (e.g., carbonyls) might occur.
- Substitution : Halogenation or other substitutions could alter the bromo group.
- Common Reagents and Conditions : These would depend on the specific reaction. For example:
- Bromination : NBS (N-bromosuccinimide) in an appropriate solvent.
- Reduction : Hydrogenation with a suitable catalyst.
- Major Products : These would vary based on the reaction pathway.
Scientific Research Applications
- Chemistry : Investigate its reactivity, design analogs, and explore new synthetic routes.
- Biology : Assess its impact on cellular processes, receptors, and enzymes.
- Medicine : Evaluate its potential as a drug candidate (e.g., anticancer, antiviral).
- Industry : Consider applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific details regarding its mechanism of action are not readily available. Further research is needed to elucidate this aspect.
- Molecular targets and pathways remain unexplored.
Comparison with Similar Compounds
- Uniqueness : Its fused heterocyclic structure sets it apart.
- Similar Compounds : While I don’t have direct information on similar compounds, exploring related benzothieno[2,3-D]pyrimidines or pyrazoles could provide context.
Remember that this compound’s complexity invites further investigation, and researchers may uncover exciting properties and applications.
Properties
Molecular Formula |
C17H18BrN5O2S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-bromo-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18BrN5O2S/c1-8-4-5-10-12(6-8)26-16-13(10)17(25)23(9(2)20-16)21-15(24)14-11(18)7-19-22(14)3/h7-8H,4-6H2,1-3H3,(H,21,24) |
InChI Key |
ORBUVXJZICKCOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=C(C=NN4C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10975393.png)
![2-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10975396.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10975402.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10975418.png)
![4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10975422.png)
![6-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10975425.png)
![3-imino-N-(pyridin-3-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10975437.png)
![3,3'-sulfanediylbis[N-(2,4-difluorophenyl)propanamide]](/img/structure/B10975444.png)

![2-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10975452.png)
methanone](/img/structure/B10975454.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10975455.png)
![1-[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B10975464.png)
